2-(Bromomethyl)morpholin-3-one
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Overview
Description
2-(Bromomethyl)morpholin-3-one is a chemical compound with the molecular formula C5H8BrNO2. It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical and pharmaceutical applications. The presence of a bromomethyl group at the 2-position and a carbonyl group at the 3-position of the morpholine ring makes this compound unique and reactive.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)morpholin-3-one typically involves the bromination of morpholin-3-one. One common method is the reaction of morpholin-3-one with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of bromine and to prevent over-bromination.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes or the use of brominating agents that offer better control over the reaction conditions. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)morpholin-3-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of hydroxyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, and thiols. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce carboxyl or hydroxyl derivatives.
Scientific Research Applications
2-(Bromomethyl)morpholin-3-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)morpholin-3-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the carbonyl group can participate in various addition and condensation reactions. These properties make the compound a versatile intermediate in organic synthesis.
Molecular Targets and Pathways: The specific molecular targets and pathways depend on the context of its use. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. In chemical synthesis, it serves as a reactive intermediate that can be transformed into a wide range of products.
Comparison with Similar Compounds
Morpholine: A parent compound without the bromomethyl and carbonyl groups.
2-(Chloromethyl)morpholin-3-one: Similar structure but with a chlorine atom instead of bromine.
3-Morpholinone: Lacks the bromomethyl group but retains the carbonyl group.
Uniqueness: 2-(Bromomethyl)morpholin-3-one is unique due to the presence of both the bromomethyl and carbonyl groups, which confer distinct reactivity and versatility in chemical synthesis. The bromomethyl group allows for a wide range of substitution reactions, while the carbonyl group provides additional sites for chemical modification.
Properties
IUPAC Name |
2-(bromomethyl)morpholin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO2/c6-3-4-5(8)7-1-2-9-4/h4H,1-3H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQBJYBFTFUXMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C(=O)N1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138232-60-5 |
Source
|
Record name | 2-(bromomethyl)morpholin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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